N-[3-(Triethoxysilyl)propyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Triethoxysilyl)propyl]ethanethioamide is an organosilicon compound that features a triethoxysilyl group attached to a propyl chain, which is further connected to an ethanethioamide moiety. This compound is known for its versatility in various chemical applications, particularly in surface modification and as a coupling agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]ethanethioamide typically involves the reaction of 3-mercaptopropyltriethoxysilane with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Triethoxysilyl)propyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid or base, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-[3-(Triethoxysilyl)propyl]ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other inorganic materials.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]ethanethioamide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-Mercaptopropyltriethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethanethioamide
Comparison
N-[3-(Triethoxysilyl)propyl]ethanethioamide is unique due to its ethanethioamide moiety, which imparts distinct chemical reactivity compared to other similar compounds. For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine contains an ethylenediamine group, making it more suitable for applications requiring amine functionality. In contrast, 3-Mercaptopropyltriethoxysilane has a thiol group, which is more reactive towards thiol-specific reactions.
Properties
CAS No. |
168205-99-0 |
---|---|
Molecular Formula |
C11H25NO3SSi |
Molecular Weight |
279.47 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)ethanethioamide |
InChI |
InChI=1S/C11H25NO3SSi/c1-5-13-17(14-6-2,15-7-3)10-8-9-12-11(4)16/h5-10H2,1-4H3,(H,12,16) |
InChI Key |
FLOMPXZAFMCCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=S)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.